1-butyl-3-methyl-1H-pyrazole
Description
Historical Perspectives and Foundational Principles of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. ijrpr.comajptonline.com This discovery laid the groundwork for over a century of research into this versatile class of compounds. A pivotal moment in pyrazole synthesis was the development of the Knorr-pyrazole condensation by the same chemist, a reaction involving the condensation of β-diketones with hydrazines. nih.govwikipedia.org This method, along with the Pechmann synthesis from acetylene (B1199291) and diazomethane, became a classical approach to constructing the pyrazole ring. wikipedia.org
The fundamental principles of pyrazole chemistry are rooted in its aromatic nature and the presence of two nitrogen atoms. ajptonline.com One nitrogen atom is pyrrole-like, with its lone pair of electrons participating in the aromatic sextet, while the other is pyridine-like, with its lone pair residing in an sp2 hybrid orbital. ajptonline.comencyclopedia.pub This electronic configuration imparts both acidic and basic properties to the pyrazole ring, influencing its reactivity. encyclopedia.pubmdpi.com Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.comresearchgate.net
Structural Classes and Functional Diversity of Alkyl-Substituted Pyrazoles
Alkyl-substituted pyrazoles represent a significant class of pyrazole derivatives, with the nature and position of the alkyl groups profoundly influencing their physical and chemical properties. The substitution pattern on the pyrazole ring can affect its reactivity, solubility, and biological activity. For instance, the introduction of a bulky tert-butyl group can provide steric protection and influence the molecule's conformational preferences.
The functional diversity of alkyl-substituted pyrazoles is vast. They serve as key intermediates in the synthesis of a wide array of compounds with diverse applications. globalresearchonline.net In medicinal chemistry, pyrazole derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. ontosight.ai The specific substitution pattern is crucial for tuning the biological activity of these compounds. For example, certain N1 and C5 substituted cycloalkyl pyrazole analogues have been synthesized and evaluated for their cannabinoid receptor binding affinities. nih.gov
Overview of Research Trajectories for 1-Butyl-3-methyl-1H-pyrazole and Related Derivatives
Research concerning this compound and its derivatives has primarily focused on its utility as a synthetic intermediate. The presence of the butyl group at the N1 position and the methyl group at the C3 position provides a specific scaffold for further functionalization.
A significant area of investigation involves the synthesis of various derivatives by introducing different functional groups at other positions of the pyrazole ring. For example, the synthesis of this compound-4-carboxylic acid has been explored for its potential applications in agricultural chemistry as a component in herbicides and pesticides. The carboxylic acid moiety provides a handle for further chemical modifications.
Furthermore, derivatives such as 5-amino-1-butyl-3-methyl-1H-pyrazole-4-carbonitrile are utilized in the synthesis of more complex heterocyclic systems. sigmaaldrich.com The amino and cyano groups offer reactive sites for a variety of chemical transformations. The synthesis and characterization of these derivatives are often driven by the quest for novel compounds with specific biological or material properties.
Table 1: Key Data for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| This compound | 1007489-39-5 | C₈H₁₄N₂ | Synthetic Intermediate |
| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | Not Available | C₈H₁₅N₃ | Synthetic Precursor |
| This compound-4-carboxylic acid | 113100-46-2 | C₉H₁₄N₂O₂ | Agrochemical Research |
| 5-Amino-1-butyl-3-methyl-1H-pyrazole-4-carbonitrile | Not Available | C₉H₁₃N₅ | Heterocyclic Synthesis |
| 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Not Available | C₉H₁₃ClN₂O | Organic Synthesis |
| 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Not Available | C₉H₁₄N₂O₂ | Chemical Synthesis |
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-4-6-10-7-5-8(2)9-10/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKLWPIQMIDMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Butyl 3 Methyl 1h Pyrazole and Its Functionalized Derivatives
Cyclocondensation Approaches in Pyrazole (B372694) Ring Formation
Cyclocondensation reactions are the cornerstone of pyrazole synthesis, involving the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic three-carbon component. The choice of reactants and reaction conditions is crucial for directing the regioselectivity of the final product.
Condensation of Hydrazine Derivatives with α,β-Ethylenic Ketones and Enones
The reaction between α,β-unsaturated carbonyl compounds and hydrazine derivatives is a well-established method for pyrazole synthesis. nih.govmdpi.com This approach typically proceeds through a Michael addition of the hydrazine to the enone system, followed by cyclization and dehydration. The initial product is often a pyrazoline, which can be subsequently oxidized to the aromatic pyrazole. nih.govbeilstein-journals.org
For the synthesis of a 1-butyl-3-methyl-1H-pyrazole, butylhydrazine (B1329735) would be reacted with an appropriate α,β-ethylenic ketone, such as 3-buten-2-one. The regioselectivity of the cyclization is a key consideration. The reaction of α,β-vinyl ketones that possess a leaving group with hydrazine derivatives can also lead to the formation of pyrazolines; subsequent elimination of the leaving group yields the desired pyrazole. mdpi.com
Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyls
| Hydrazine Derivative | α,β-Unsaturated Carbonyl | Conditions | Product | Ref |
|---|---|---|---|---|
| Phenylhydrazine | Chalcones | Molecular Iodine (I2) | 3,5-disubstituted-N-phenyl pyrazole | orientjchem.org |
| Hydrazine | α,β-ethylenic ketone | - | Pyrazoline (intermediate) | nih.gov |
Reactions with 1,3-Dicarbonyl Compounds and Related Systems
The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.orgnih.gov To synthesize this compound, the reaction would involve butylhydrazine and acetylacetone (B45752) (2,4-pentanedione).
A significant challenge in this synthesis, especially with unsymmetrical 1,3-diketones and substituted hydrazines, is the lack of regioselectivity, often resulting in a mixture of two isomeric pyrazoles. nih.govmdpi.com However, reaction conditions can be optimized to favor one regioisomer. For instance, Gosselin and co-workers found that using aprotic dipolar solvents like N,N-dimethylacetamide for the condensation of arylhydrazines with 1,3-diketones can lead to high regioselectivity and excellent yields. nih.govmdpi.com
Table 2: Knorr Synthesis and Regioselectivity
| Hydrazine | 1,3-Dicarbonyl Compound | Solvent | Key Finding | Ref |
|---|---|---|---|---|
| Phenylhydrazine | Ethyl acetoacetate (B1235776) | Nano-ZnO catalyst | Excellent yield (95%) | nih.gov |
| Arylhydrazine | 1,3-Diketones | N,N-Dimethylacetamide | Highly regioselective, high yields (59-98%) | mdpi.com |
Synthesis via N-Acylbenzotriazoles and Alkynes
A versatile, one-pot, three-component synthesis has been developed for 3,5-disubstituted-1H-pyrazoles utilizing N-acylbenzotriazoles, alkynes, and hydrazine in an ionic liquid. scinito.ai This method involves the initial reaction of the N-acylbenzotriazole with the alkyne, followed by the addition of hydrazine to effect cyclization. This approach avoids the need to pre-form a 1,3-dicarbonyl intermediate. An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has also been reported, offering complete regioselectivity. organic-chemistry.org This method is particularly advantageous as it circumvents the formation of diazo intermediates, enhancing the safety and practicality of the procedure. organic-chemistry.org
Regiocontrolled Synthesis Strategies for 1-Substituted-3(5)-Carboxyalkyl Pyrazoles
A significant advancement in controlling regioselectivity is the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. nih.govacs.org This methodology demonstrates that the selectivity of the reaction is highly dependent on the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the 1,3-regioisomer is predominantly formed. nih.govacs.org Conversely, using the free arylhydrazine base leads exclusively to the 1,5-regioisomer. nih.govacs.org
In this one-pot, three-component protocol, the trichloromethyl group serves as a precursor to the carboxyalkyl moiety. nih.govacs.org This strategy provides a reliable route to either regioisomer in moderate to excellent yields, simply by choosing between the hydrochloride salt or the free base of the hydrazine. acs.org
Table 3: Regiocontrolled Synthesis of Carboxyalkyl Pyrazoles
| Enone Substrate | Hydrazine Reagent | Solvent | Regioisomer | Yield | Ref |
|---|---|---|---|---|---|
| Trichloromethyl enone | Arylhydrazine hydrochloride | Alcohol | 1,3-isomer | 37–97% | nih.gov |
Functional Group Introduction and Modification on the this compound Core
Once the pyrazole ring is formed, further functionalization can be carried out to introduce various substituents, which is crucial for tuning the molecule's properties for specific applications.
Carbonyl Chloride Formation from this compound Precursors
The introduction of a carbonyl chloride group onto the pyrazole ring is a key transformation, as it provides a reactive handle for the synthesis of a wide array of derivatives, such as amides, esters, and ketones. This is typically achieved by converting a pyrazole carboxylic acid to the corresponding acid chloride.
The synthesis of a pyrazole carbonyl chloride, such as this compound-5-carbonyl chloride, would start from the corresponding carboxylic acid, this compound-5-carboxylic acid. This precursor can be prepared using methods like the regiocontrolled synthesis described previously (2.1.4). The conversion of the carboxylic acid to the carbonyl chloride is a standard procedure in organic synthesis, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net These reactions effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride. researchgate.net
For example, the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride involves the use of oxalyl chloride. Similarly, other pyrazole-carboxylic acid chlorides have been prepared from the corresponding acids using thionyl chloride. researchgate.net This functionalization step is critical for building more complex molecules based on the this compound scaffold.
Table 4: Reagents for Carbonyl Chloride Formation
| Starting Material | Reagent | Product | Ref |
|---|---|---|---|
| 4-Benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride | Pyrazole-carboxylic acid chloride | researchgate.net |
| 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Oxalyl chloride | 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride |
Amination Reactions to Yield Substituted Aminopyrazoles
The introduction of an amino group onto the pyrazole ring is a crucial transformation for creating valuable intermediates in drug discovery. Various methods have been developed for the amination of pyrazoles, with palladium-catalyzed cross-coupling reactions being particularly prominent.
One of the most powerful techniques for C-N bond formation is the Buchwald-Hartwig amination. unisi.itmdpi.com This reaction typically involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of C4-amino-1-butyl-3-methyl-1H-pyrazoles, a 4-halo-1-butyl-3-methyl-1H-pyrazole precursor would be required. The reaction conditions, including the choice of palladium precursor (e.g., Pd(dba)₂), ligand (e.g., tBuDavePhos), and base (e.g., LHMDS), are critical for achieving high yields and good functional group tolerance. nih.govresearchgate.net Studies on the C4-amination of 4-halo-1H-1-tritylpyrazoles have demonstrated the feasibility of coupling with both aryl and alkylamines. nih.gov While direct amination of the C-H bond at the C5 position of the pyrazole core is also a known transformation, it often requires specific directing groups or harsh conditions.
A general method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a tBuBrettPhos-based palladium precatalyst. This method allows for the efficient coupling of 4- and 3-bromo-1H-pyrazoles with a variety of aliphatic, aromatic, and heteroaromatic amines under mild conditions. researchgate.net
The synthesis of 5-aminopyrazoles can also be achieved from β-ketonitriles and hydrazine derivatives. researchgate.netmdpi.com An efficient palladium-mediated α-arylation of β-ketonitriles with aryl bromides provides a convenient route to 3,4-disubstituted-5-aminopyrazoles. researchgate.net Furthermore, a solid-phase synthesis approach has been developed for the preparation of 5-N-alkylamino and 5-N-arylamino pyrazoles from resin-immobilized β-ketoamides. nih.gov
Table 1: Examples of Amination Reactions on the Pyrazole Core
| Precursor | Amine | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|
| 4-Halo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 4-(Piperidin-1-yl)-1H-1-tritylpyrazole | nih.gov |
| 4-Bromo-1H-pyrazole | Various amines | tBuBrettPhos-Pd precatalyst | 4-Amino-1H-pyrazole derivatives | researchgate.net |
Sulfonylation and Carboxamidation Reactions
Sulfonamide and carboxamide moieties are prevalent in a wide range of pharmaceuticals, and their incorporation into the this compound scaffold can lead to compounds with enhanced biological activity.
Sulfonylation of pyrazoles is typically achieved by reacting an aminopyrazole with a sulfonyl chloride in the presence of a base. For instance, the synthesis of pyrazole-4-sulfonamides has been reported by reacting pyrazole-4-sulfonyl chloride with various amines. researchgate.netnih.gov The synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was accomplished through the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. unisi.it This suggests that a 5-amino-1-butyl-3-methyl-1H-pyrazole could be a suitable precursor for the synthesis of the corresponding sulfonamide. The compound this compound-4-SULFONYL CHLORIDE is also commercially available, providing a direct route to various pyrazole-4-sulfonamides through reaction with different amines.
Carboxamidation of pyrazoles can be performed by coupling a pyrazolecarboxylic acid with an amine using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. The synthesis of novel 1H-pyrazole-3-carboxamide derivatives has been achieved under moderate reaction conditions with high yields. rsc.org Pyrazole carboxamides are also widely utilized in agricultural crop protection. mdpi.com The synthesis of pyrazole-4-carboxamides has been rationally designed and has shown potential as fungicide candidates. nih.gov
Table 2: Synthesis of Pyrazole Sulfonamides and Carboxamides
| Reaction Type | Pyrazole Precursor | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Sulfonylation | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Pyrazole-5-sulfonamide | unisi.it |
| Sulfonylation | Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Pyrazole-4-sulfonamide | researchgate.netnih.gov |
| Carboxamidation | Pyrazole-5-carboxylic acid | Amine, Coupling agents | Pyrazole-5-carboxamide | rsc.org |
Alkylation Strategies on the Pyrazole Nitrogen
N-alkylation of pyrazoles is a fundamental transformation that allows for the introduction of various substituents on the pyrazole nitrogen atoms, influencing the compound's physical and biological properties. For an existing this compound, further alkylation would lead to the formation of a pyrazolium (B1228807) salt. However, the initial synthesis of this compound itself involves the alkylation of a pyrazole precursor.
The traditional method for N-alkylation involves the deprotonation of the pyrazole NH with a base, followed by reaction with an alkyl halide. nih.gov An alternative, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has also been developed, providing access to N-alkyl pyrazoles under milder conditions. researchgate.netnih.gov For unsymmetrical pyrazoles, such as 3-methyl-1H-pyrazole, alkylation can lead to a mixture of two regioisomers (e.g., 1-alkyl-3-methyl-1H-pyrazole and 1-alkyl-5-methyl-1H-pyrazole). The regioselectivity of the alkylation is influenced by steric and electronic factors of both the pyrazole and the alkylating agent. nih.gov
Enzymatic methods for the selective N-alkylation of pyrazoles have also been explored, offering high regioselectivity. mdpi.com Furthermore, a catalyst-free Michael reaction has been reported for the regioselective N1-alkylation of 1H-pyrazoles. researchgate.net
Table 3: General N-Alkylation Strategies for Pyrazoles
| Method | Alkylating Agent | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Base-mediated | Alkyl halide | Base (e.g., KOH, NaH) | Traditional method | nih.gov |
| Acid-catalyzed | Trichloroacetimidate | Brønsted acid | Mild conditions | researchgate.netnih.gov |
| Enzymatic | Haloalkanes | Engineered enzymes | High regioselectivity | mdpi.com |
Catalytic Strategies and Reaction Engineering in Pyrazole Synthesis
The development of efficient and environmentally friendly catalytic methods is a cornerstone of modern organic synthesis. For the preparation of pyrazoles, various catalytic strategies have been employed to improve reaction rates, yields, and selectivity.
Role of Ionic Liquids as Solvents and Catalysts in Green Synthesis Protocols
Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. nih.gov They can act as both solvents and catalysts in organic reactions. In the context of pyrazole synthesis, ionic liquids have been utilized in multi-component reactions to afford complex pyrazole derivatives in an environmentally benign manner. nih.govrsc.orgmdpi.com For example, the Brønsted acid ionic liquid triethylammonium (B8662869) hydrogen sulphate ([Et₃NH][HSO₄]) has been used as an efficient and reusable catalyst for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.govmdpi.com
Among the various ionic liquids, those based on the 1-butyl-3-methylimidazolium ([BMIM]) cation are widely used. For instance, [BMIM][Br] has been employed as a green reaction medium for the synthesis of pyrazolo[3,4-d]pyrimidine-6-ones/thiones. The use of [BMIM]-based ionic liquids often leads to shorter reaction times, high product yields, and simplified work-up procedures. While the direct synthesis of this compound in a [BMIM] ionic liquid is not explicitly detailed in the provided context, the general utility of these ionic liquids in facilitating pyrazole ring formation is well-established.
Heterogeneous and Homogeneous Catalysis for Efficient Pyrazole Formation
Both heterogeneous and homogeneous catalysts have been instrumental in the synthesis of pyrazoles.
Heterogeneous catalysts offer advantages such as ease of separation and reusability. Various solid-supported catalysts, including nanoparticles and functionalized polymers, have been employed for the synthesis of pyrazole derivatives. For instance, nickel-based heterogeneous catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Amberlyst-70, a resinous and non-toxic solid acid catalyst, has been utilized for the aqueous synthesis of pyrazoles from hydrazines and 1,3-diketones. mdpi.com
Homogeneous catalysts , while often more challenging to separate from the reaction mixture, can offer higher activity and selectivity. Transition metal complexes, particularly those of palladium, rhodium, and copper, are widely used in homogeneous catalysis for C-C and C-N bond-forming reactions leading to pyrazole synthesis. Protic pyrazole complexes themselves can act as ligands in homogeneous catalysis, participating in metal-ligand cooperation to facilitate transformations. nih.gov The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classic method for pyrazole synthesis, which can be performed under catalyst-free conditions or with the aid of catalysts to control regioselectivity. researchgate.net
Table 4: Catalytic Approaches in Pyrazole Synthesis
| Catalysis Type | Catalyst Example | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous | Nickel-based catalyst | Multi-component reaction | Reusability, mild conditions | mdpi.com |
| Heterogeneous | Amberlyst-70 | Condensation | Green, cost-effective | mdpi.com |
| Homogeneous | Protic pyrazole complexes | Various | Metal-ligand cooperation | nih.gov |
Multi-Component Reaction Design for Pyrazole Derivatives
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules, such as pyrazole derivatives, in a single step from three or more starting materials. nih.gov These reactions are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of diverse molecular libraries. The design of MCRs for pyrazoles often revolves around the classic Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgnih.gov
One prevalent MCR strategy involves the in situ generation of the 1,3-dicarbonyl intermediate. For the synthesis of derivatives structurally related to this compound, a three-component reaction can be designed using an enolate, an acylating agent (e.g., a carboxylic acid chloride), and butylhydrazine. beilstein-journals.org In this approach, the base-mediated acylation of the enolate forms the 1,3-diketone, which is immediately trapped by the hydrazine in the same pot to yield the pyrazole ring. The choice of base is critical to prevent further acylation of the diketone product. beilstein-journals.org Lewis acid catalysts, such as SmCl₃, can also be employed to accelerate the acylation of β-ketoesters, which then cyclize with a hydrazine to form 3,4,5-substituted pyrazoles. beilstein-journals.orgnih.gov
Another powerful MCR design involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine. beilstein-journals.orgnih.gov This can lead to highly functionalized pyrazoles. For instance, a four-component reaction combining an aldehyde, malononitrile, a β-ketoester, and a hydrazine can produce complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.govbeilstein-journals.org The use of ionic liquids such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) can serve as both the catalyst and reaction medium, facilitating high yields and short reaction times in the synthesis of functionalized pyrazoles like dihydro-1H-furo[2,3-c]pyrazoles. ajgreenchem.comjsynthchem.com
The table below summarizes various MCR strategies applicable to the synthesis of diverse pyrazole derivatives.
Table 1: Multi-Component Reaction Strategies for Pyrazole Synthesis
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Core Structure | Key Features |
|---|---|---|---|---|---|---|
| 3-Component | Enolate | Carboxylic Acid Chloride | Hydrazine (e.g., Butylhydrazine) | - | 1,3,5-Trisubstituted Pyrazole | In-situ formation of 1,3-diketone; good to excellent yields. beilstein-journals.org |
| 3-Component | β-Ketoester | Acylating Agent | Hydrazine | - | 3,4,5-Trisubstituted Pyrazole | Lewis acid catalysis (e.g., SmCl₃) accelerates the reaction. beilstein-journals.orgnih.gov |
| 3-Component | Aldehyde | Malononitrile | Hydrazine | - | 5-Amino-1H-pyrazole | Leads to highly functionalized aminopyrazoles. beilstein-journals.org |
| 4-Component | Aldehyde | Malononitrile | β-Ketoester | Hydrazine | Pyrano[2,3-c]pyrazole | Forms complex, fused pyrazole systems via a domino reaction sequence. nih.govbeilstein-journals.org |
| 4-Component | β-Ketoester | Hydrazine | Aromatic Aldehyde | Pyridinium Salt | Dihydro-1H-furo[2,3-c]pyrazole | Mediated by ionic liquids for high efficiency and green conditions. ajgreenchem.com |
Optimization and Byproduct Minimization in Synthetic Pathways
The optimization of synthetic pathways for pyrazoles like this compound is crucial for maximizing yield, reducing reaction times, and minimizing the formation of unwanted byproducts. A primary challenge in pyrazole synthesis, particularly with unsymmetrical starting materials, is controlling regioselectivity. For instance, the reaction of an unsymmetrical 1,3-diketone with butylhydrazine could potentially yield two different regioisomers. Therefore, synthetic strategies that offer high regioselectivity are highly desirable. nih.govresearchgate.net
A key area of optimization involves the choice of catalyst and reaction medium. Traditional methods often require harsh conditions, but modern approaches focus on greener and more efficient alternatives. Nano-ZnO, for example, has been demonstrated as a highly effective and reusable catalyst for the condensation of ethyl acetoacetate and phenylhydrazine, achieving excellent yields (95%) in shorter reaction times under solvent-free conditions. researchgate.netnih.gov Similarly, ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) have been used as catalysts and solvents, enhancing reaction rates and simplifying product isolation. nih.gov The use of copper triflate in [bmim][PF6] for the reaction of chalcones with hydrazines is another example of an optimized system that provides excellent yields. nih.gov
Byproduct formation can also be minimized through carefully designed one-pot procedures that control the reaction sequence. For example, a one-pot condensation of ketones, aldehydes, and hydrazine hydrochloride can form pyrazoline intermediates, which are then oxidized in situ to the desired pyrazoles. organic-chemistry.org This avoids the isolation of potentially unstable intermediates and streamlines the process. The choice of oxidant (e.g., bromine or simply heating in DMSO under oxygen) can be tailored to the substrate and desired level of environmental friendliness. organic-chemistry.org
Another strategy to ensure regiochemical purity involves using starting materials with directing groups. The use of α-benzotriazolylenones, for example, allows for a regioselective condensation with hydrazines. The benzotriazole (B28993) group can be subsequently removed under basic conditions to yield the desired pyrazole, effectively preventing the formation of isomeric byproducts. nih.gov
The table below details various optimization strategies and their impact on pyrazole synthesis.
Table 2: Strategies for Optimization and Byproduct Minimization in Pyrazole Synthesis
| Parameter Optimized | Method / Condition | Observed Outcome | Example Application |
|---|---|---|---|
| Catalysis | Nano-ZnO (heterogeneous catalyst) | High yields (95%), short reaction times, catalyst reusability, solvent-free. researchgate.netnih.gov | Condensation of ethyl acetoacetate and phenylhydrazine. nih.gov |
| Reaction Medium | Ionic Liquid (e.g., [bmim][PF6]) | Excellent yields (82%), enhanced reaction rates, simplified work-up. nih.gov | Condensation of chalcones with hydrazines using a Cu(OTf)₂ catalyst. nih.gov |
| Regioselectivity | Use of α-benzotriazolylenones | High regioselectivity, access to tetrasubstituted pyrazoles. nih.gov | Synthesis of 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles. nih.gov |
| Process Efficiency | One-pot oxidation of pyrazolines | Avoids isolation of intermediates, offers benign oxidation options (O₂/DMSO). organic-chemistry.org | Synthesis of 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles. organic-chemistry.org |
| Byproduct Reduction | Microwave irradiation | Solvent-free conditions, rapid synthesis, high yields. researchgate.net | Cycloaddition of tosylhydrazones and α,β-unsaturated carbonyls. researchgate.net |
Chemical Reactivity and Transformation Studies of 1 Butyl 3 Methyl 1h Pyrazole Derivatives
Nucleophilic Substitution Reactions on Functionalized Pyrazole (B372694) Scaffolds
Nucleophilic substitution reactions are fundamental for the functionalization of pyrazole rings. In the pyrazole nucleus, the two nitrogen atoms exhibit different electronic properties. One nitrogen atom is pyrrole-like and the other is pyridine-like. The pyridine-like nitrogen is generally more basic and can be a site for nucleophilic attack in its protonated or quaternized form.
The reactivity of the pyrazole ring towards nucleophiles is generally low unless activated by electron-withdrawing groups or when a good leaving group is present at positions 3, 4, or 5. For instance, halogenated pyrazoles can undergo nucleophilic substitution with various nucleophiles. Although specific studies on 1-butyl-3-methyl-1H-pyrazole are limited, the general reactivity patterns of pyrazoles suggest that a derivative such as 1-butyl-5-chloro-3-methyl-1H-pyrazole would react with nucleophiles like alkoxides, amines, or thiols to yield the corresponding 5-substituted products. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the pyrazole ring.
| Nucleophile | Product | Reaction Conditions |
| Sodium methoxide | 1-Butyl-5-methoxy-3-methyl-1H-pyrazole | Heat in methanol |
| Ammonia | 1-Butyl-3-methyl-1H-pyrazol-5-amine | High pressure and temperature |
| Sodium thiophenoxide | 1-Butyl-3-methyl-5-(phenylthio)-1H-pyrazole | Heat in a polar aprotic solvent |
This table presents hypothetical nucleophilic substitution reactions on a functionalized this compound scaffold based on established pyrazole chemistry.
Hydrolysis and Reduction Reactions of Pyrazole Carbonyl Derivatives
Carbonyl derivatives of this compound, such as esters, amides, and aldehydes, are valuable intermediates that can be transformed into other functional groups.
Hydrolysis: The hydrolysis of pyrazole-4-carboxamides, for instance, can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid. The ease of hydrolysis depends on the substituents on the amide nitrogen and the pyrazole ring. For example, the hydrolysis of N-aryl-1-butyl-3-methyl-1H-pyrazole-4-carboxamides would typically require strong acidic or basic conditions and elevated temperatures.
Reduction: The carbonyl group of pyrazole aldehydes and ketones can be reduced to the corresponding alcohols. For example, this compound-4-carbaldehyde can be reduced to (1-butyl-3-methyl-1H-pyrazol-4-yl)methanol using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed. The resulting pyrazolylmethanols are useful for further synthetic modifications.
| Starting Material | Reagent | Product |
| This compound-4-carboxamide | H2SO4 (aq), heat | This compound-4-carboxylic acid |
| This compound-4-carbaldehyde | NaBH4, Methanol | (1-Butyl-3-methyl-1H-pyrazol-4-yl)methanol |
This table illustrates typical hydrolysis and reduction reactions of carbonyl derivatives of this compound.
Reductive Amination and Condensation Reactions of Aminopyrazoles
Aminopyrazoles are key building blocks for the synthesis of a wide range of biologically active molecules. The amino group can undergo various transformations, including reductive amination and condensation reactions.
Reductive Amination: This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. For example, 5-amino-1-butyl-3-methyl-1H-pyrazole can react with an aldehyde or a ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edumasterorganicchemistry.com This method is highly efficient for creating new carbon-nitrogen bonds. harvard.edu One-pot reductive amination provides a straightforward approach, though in some cases, stepwise procedures with isolation of the imine intermediate are employed. mdpi.com
Condensation Reactions: The amino group of aminopyrazoles can also participate in condensation reactions with various electrophiles. For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov These reactions are often catalyzed by acids and proceed through an initial nucleophilic attack of the amino group on a carbonyl carbon, followed by cyclization and dehydration.
| Reactant 1 | Reactant 2 | Product Type |
| 5-Amino-1-butyl-3-methyl-1H-pyrazole | Benzaldehyde, then NaBH3CN | N-Benzyl-1-butyl-3-methyl-1H-pyrazol-5-amine |
| 5-Amino-1-butyl-3-methyl-1H-pyrazole | Acetylacetone (B45752) | 7-Butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
This table provides examples of reductive amination and condensation reactions involving a hypothetical 5-amino-1-butyl-3-methyl-1H-pyrazole.
Diazotization and Subsequent Functionalization Pathways
The amino group of an aminopyrazole, such as 5-amino-1-butyl-3-methyl-1H-pyrazole, can be converted to a diazonium salt upon treatment with a diazotizing agent like nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. mdpi.com These pyrazolediazonium salts are versatile intermediates that can undergo a variety of transformations.
Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, through reactions catalyzed by copper(I) salts. For instance, treatment of a pyrazolediazonium salt with copper(I) chloride would yield the corresponding chloropyrazole.
Azo Coupling Reactions: Pyrazolediazonium salts can also act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds. researchgate.net The reaction of this compound-5-diazonium chloride with 8-hydroxyquinoline, for example, would result in the formation of a new azo dye. mdpi.com
| Reagent | Product |
| NaNO2, HCl then CuCl | 1-Butyl-5-chloro-3-methyl-1H-pyrazole |
| NaNO2, HCl then KI | 1-Butyl-5-iodo-3-methyl-1H-pyrazole |
| NaNO2, HCl then Phenol | 1-Butyl-3-methyl-5-(4-hydroxyphenyl)diazenyl-1H-pyrazole |
This table outlines the functionalization of a hypothetical 5-amino-1-butyl-3-methyl-1H-pyrazole via diazotization.
Cycloaddition Reactions Involving Pyrazole Moieties
While pyrazoles are often synthesized via cycloaddition reactions, the pyrazole ring itself, or its derivatives, can participate in cycloaddition reactions to form more complex polycyclic structures.
Diels-Alder Reactions: 4H-Pyrazoles can act as dienes in Diels-Alder reactions. nih.gov For instance, a 4-alkyl-4H-pyrazole derivative can react with a dienophile, such as maleic anhydride, to form a bicyclic adduct. nih.govwikipedia.org These reactions often require acid catalysis to proceed efficiently. nih.gov The reactivity of the 4H-pyrazole as a diene is influenced by the substituents at the 4-position.
Although less common, the C4-C5 double bond of the pyrazole ring can, in principle, act as a dienophile in inverse-electron-demand Diels-Alder reactions if the ring is substituted with strong electron-withdrawing groups.
1,3-Dipolar Cycloadditions: While 1,3-dipolar cycloadditions are a primary method for synthesizing pyrazoles, functional groups attached to the pyrazole ring can also participate in such reactions. wikipedia.orgrsc.org For example, an azido-functionalized this compound could react with an alkyne in a Huisgen cycloaddition to form a triazole-linked pyrazole derivative.
| Reaction Type | Pyrazole Derivative | Reactant | Product Type |
| Diels-Alder | 1-Butyl-3,4-dimethyl-4H-pyrazole | Maleic anhydride | Bicyclic adduct |
| 1,3-Dipolar Cycloaddition | 4-Azido-1-butyl-3-methyl-1H-pyrazole | Phenylacetylene | 1,2,3-Triazole substituted pyrazole |
This table presents potential cycloaddition reactions involving derivatives of this compound.
Advanced Spectroscopic and Crystallographic Structural Elucidation of 1 Butyl 3 Methyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise structure of a compound can be determined.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a 1-substituted-3-methyl-1H-pyrazole derivative would exhibit characteristic signals for the protons on the pyrazole (B372694) ring and the substituent groups. For the butyl group in 1-butyl-3-methyl-1H-pyrazole, one would expect a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, a quintet for the next methylene protons, and a triplet for the methylene protons attached to the pyrazole nitrogen. The methyl group on the pyrazole ring would appear as a singlet. The two protons on the pyrazole ring itself would appear as distinct doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms. For pyrazoles, the chemical shifts of the ring carbons are indicative of their electronic environment. Generally, C3 and C5 carbons appear more downfield than the C4 carbon. In 3-methyl pyrazoles, the methyl substituent typically resonates around 13-14 ppm. cdnsciencepub.com The carbons of the N-butyl group would also show distinct signals.
Below is a table with representative ¹H and ¹³C NMR data for a similar compound, 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, which illustrates the expected chemical shifts.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C3-CH₃ | - | ~13.5 |
| Pyrazole H4 | Singlet | ~105.0 |
| Pyrazole H5 | Doublet | - |
| N-CH₂ | Triplet | ~50.0 |
| N-CH₂-CH₂ | Sextet | ~33.0 |
| N-CH₂-CH₂-CH₂ | Quintet | ~20.0 |
| N-CH₂-CH₂-CH₂-CH₃ | Triplet | ~13.8 |
Note: The data in this table is representative and based on general chemical shift knowledge for pyrazole derivatives.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular structure by identifying long-range (typically 2-3 bond) correlations between protons and carbons. In the context of this compound, an HMBC experiment would be crucial for unambiguously assigning the signals of the pyrazole ring and confirming the point of attachment of the butyl and methyl groups. For instance, correlations would be expected between the protons of the N-CH₂ group of the butyl substituent and the C5 and C1' carbons of the pyrazole ring. Similarly, the protons of the C3-methyl group would show correlations to the C3 and C4 carbons of the pyrazole ring.
Infrared (IR) and Mass Spectrometry (MS) Characterization
The infrared spectrum of a pyrazole derivative would display characteristic absorption bands. Key vibrations include C-H stretching of the alkyl groups and the aromatic pyrazole ring, C=N and C=C stretching vibrations within the pyrazole ring, and various bending vibrations.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C-H stretch (alkyl) | 2850-3000 |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch (ring) | 1500-1600 |
| C=C stretch (ring) | 1400-1500 |
Note: This table provides general expected ranges for the functional groups present.
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (C₈H₁₄N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (138.21 g/mol ). Common fragmentation patterns for N-alkyl pyrazoles involve cleavage of the alkyl chain.
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass of a molecule to several decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound with the molecular formula C₈H₁₄N₂, the calculated exact mass would be approximately 138.1157. An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the elemental composition. nih.gov
X-Ray Crystallography for Definitive Molecular Structure Determination
While spectroscopic methods provide powerful evidence for a molecule's structure, X-ray crystallography offers the most definitive proof by determining the precise arrangement of atoms in a three-dimensional space.
| Parameter | Description |
| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | Defines the symmetry elements within the crystal lattice. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |
Note: This table outlines the type of data obtained from a single crystal X-ray diffraction study.
Analysis of Solid-State Structures and Intermolecular Interactions
While a definitive single-crystal X-ray structure for this compound is not extensively documented in the literature, a comprehensive understanding of its potential solid-state behavior can be derived from the crystallographic analysis of closely related pyrazole derivatives. The solid-state arrangement and packing of pyrazole-containing molecules are governed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker contacts, which collectively dictate the final crystal architecture. imedpub.com
The inherent structure of the pyrazole ring, featuring both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and acceptor (the sp² hybridized nitrogen atom), allows for the formation of robust intermolecular connections. nih.gov In the solid state, these interactions often lead to self-association, resulting in structures like cyclic dimers, trimers, tetramers, and linear catemers. mdpi.com The specific aggregation pattern is highly dependent on the nature and steric bulk of the substituents on the pyrazole ring. mdpi.com
To illustrate these principles, the crystallographic data of several substituted pyrazole derivatives are presented below. These examples showcase the diversity in crystal systems and packing motifs within this class of compounds.
Table 1: Crystallographic Data for Selected Pyrazole Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Monoclinic | P2₁/n | 11.234(2) | 5.8640(12) | 16.324(3) | 108.03(3) | mdpi.com |
| 3-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govacs.orgnih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 98.6180(10) | mdpi.com |
| 5-(2-Benzylphenyl)-3-trifluoromethyl-1H-pyrazole | Monoclinic | P2₁/c | 16.038(3) | 11.229(2) | 17.510(4) | 100.86(3) | acs.org |
In the structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the molecule consists of nearly coplanar pyridyl and pyrazole rings. mdpi.com The planarity of these rings is a common feature in many pyrazole derivatives. Detailed structural studies often reveal that the crystal packing is primarily stabilized by hydrogen bonds, with additional contributions from weaker C-H···π and other van der Waals interactions. researchgate.net For instance, the crystal structure of 5-(2-Benzylphenyl)-3-trifluoromethyl-1H-pyrazole shows molecules bonded through N-H···N hydrogen bonds to form dimeric species. acs.org
The regiochemistry of N-alkylation or N-arylation, a key feature in the synthesis of derivatives like this compound, has been extensively confirmed using X-ray crystallography. acs.org These studies are crucial for verifying the exact isomer formed and understanding how different substituents direct the crystal packing. The substitution pattern not only influences the electronic properties of the molecule but also sterically guides the formation of specific intermolecular contacts, thereby determining the supramolecular architecture. mdpi.com
Computational Chemistry and Theoretical Modeling of 1 Butyl 3 Methyl 1h Pyrazole Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. ekb.eg This method is employed to determine the ground-state electronic structure, which in turn allows for the calculation of numerous molecular properties, including geometric parameters and reactivity descriptors.
The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 1-butyl-3-methyl-1H-pyrazole, which features a butyl chain, multiple conformations (spatial arrangements of atoms) may exist.
Conformational analysis is performed to identify the most stable conformers and understand the energy landscape of the molecule. By systematically rotating the single bonds of the butyl group, different conformers can be generated. DFT calculations are then used to optimize the geometry of each conformer and calculate its relative energy. The conformer with the lowest energy is considered the most stable. This analysis is crucial as the molecular properties can be dependent on the specific conformation. While specific studies on this compound are not prevalent, research on related pyrazole (B372694) compounds routinely employs DFT methods for this purpose. iu.edu.sa
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative (Generic Data) This table illustrates the type of data obtained from geometry optimization calculations. Actual values for this compound would require a specific computational study.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.35 |
| Bond Length (Å) | N2-C3 | 1.34 |
| Bond Length (Å) | C3-C4 | 1.42 |
| Bond Length (Å) | C4-C5 | 1.37 |
| Bond Length (Å) | C5-N1 | 1.36 |
| Bond Angle (°) | C5-N1-N2 | 112.0 |
| Bond Angle (°) | N1-N2-C3 | 105.0 |
| Bond Angle (°) | N2-C3-C4 | 111.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η).
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electronic structure can be modified.
These indices are valuable for predicting how this compound would behave in chemical reactions. DFT calculations on pyrazolyl quinolinone derivatives, for example, have been used to analyze these properties. ekb.eg
Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Generic Data) This table shows the kind of data derived from FMO calculations. Specific values for this compound are not available in the cited literature.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.80 |
| Energy Gap | ΔE | 5.70 |
| Chemical Potential | μ | -3.65 |
| Chemical Hardness | η | 2.85 |
| Global Electrophilicity Index | ω | 2.34 |
| Global Softness | S | 0.35 |
Vibrational Spectroscopy Simulations and Analysis
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. mdpi.com These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking of its chemical bonds. derpharmachemica.com
Comparing the simulated spectrum with an experimental one is a powerful method for confirming the molecular structure and assigning the observed spectral bands to specific atomic motions. For this compound, this would involve identifying the characteristic vibrations of the pyrazole ring, the methyl group, and the butyl chain. Such computational studies are common for related heterocyclic compounds. iu.edu.sa
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly DFT in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.goviu.edu.sa These calculations provide theoretical chemical shift values that can be compared with experimental NMR data to aid in structure elucidation and spectral assignment. The accuracy of these predictions depends on the chosen functional and basis set. mdpi.combohrium.com For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom, helping to assign the signals observed in its experimental NMR spectra.
Nonlinear Optical (NLO) Properties Theoretical Investigations
Nonlinear optical (NLO) materials are of interest for applications in optoelectronics and photonics. mdpi.com Computational chemistry can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). ekb.egnih.gov A high value of hyperpolarizability suggests a significant NLO response. These properties are often investigated for molecules with π-conjugated systems. DFT calculations would allow for an initial assessment of the potential of this compound as an NLO material.
Table 3: Illustrative Calculated NLO Properties (Generic Data) This table exemplifies the output of NLO property calculations. Data for this compound would require a dedicated theoretical study.
| Property | Symbol | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 2.5 |
| Mean Polarizability | ⟨α⟩ | 80.0 |
| First Hyperpolarizability | βtot | 150.0 |
Intermolecular Interaction Analysis using Hirshfeld Surfaces and Quantum Chemical Topology
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. The Hirshfeld surface is a molecular surface that partitions the crystal space, allowing for the mapping of different properties onto it, such as the normalized contact distance (dnorm). This mapping reveals the regions involved in intermolecular contacts, such as hydrogen bonds and van der Waals forces.
The analysis also generates 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. For this compound, this analysis would provide a detailed picture of how molecules pack in the solid state and which interactions are dominant. Although no specific Hirshfeld analysis for this compound was found, the methodology has been applied to molecules containing butyl and heterocyclic moieties. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the nature and strength of chemical bonds and intermolecular interactions.
Mechanistic Insights from Theoretical Calculations
Computational chemistry and theoretical modeling serve as powerful tools to elucidate the mechanistic intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound, theoretical calculations have been instrumental in understanding the regioselectivity observed during its synthesis, particularly in the N-alkylation of the 3-methylpyrazole (B28129) precursor.
The N-alkylation of an unsymmetrical pyrazole, such as 3-methylpyrazole, can theoretically yield two different regioisomers: this compound and 1-butyl-5-methyl-1H-pyrazole. Theoretical studies, primarily employing Density Functional Theory (DFT), have been utilized to predict and rationalize the observed product distribution. These calculations focus on the transition states of the competing reaction pathways leading to the two isomers, with the activation energy (Ea) being a key determinant of the reaction's regioselectivity.
One of the primary factors governing the outcome of the N-alkylation is steric hindrance. The methyl group at the C3 position of the pyrazole ring creates a more sterically crowded environment around the adjacent N1 nitrogen atom compared to the N2 nitrogen (which becomes the N1 position in the 1,5-isomer). Theoretical models have shown that the approach of a bulky alkylating agent, such as a butyl group, is sterically less hindered at the N2 position, leading to a lower activation energy for the formation of the 1,5-disubstituted product. However, electronic factors can also play a significant role.
To provide a clearer understanding of these mechanistic aspects, the following table summarizes conceptual data derived from theoretical studies on the N-alkylation of substituted pyrazoles, which can be extrapolated to the this compound system.
| Parameter | N1-Alkylation Pathway (forms 1,3-isomer) | N2-Alkylation Pathway (forms 1,5-isomer) | Rationale from Theoretical Calculations |
|---|---|---|---|
| Calculated Activation Energy (Ea) | Higher | Lower | The transition state for N1-alkylation is destabilized by steric repulsion between the incoming butyl group and the C3-methyl group, resulting in a higher energy barrier. |
| Transition State Geometry | More sterically strained | Less sterically strained | Computational models of the transition states reveal a closer proximity and greater steric clash between the alkylating agent and the methyl substituent in the N1-alkylation pathway. |
| Predicted Product Ratio (Kinetic Control) | Minor Product | Major Product | Based on the lower activation energy, the formation of the 1,5-isomer is kinetically favored, leading to its prevalence in the product mixture under standard reaction conditions. |
Furthermore, theoretical calculations can also probe the nature of the solvent and base used in the reaction, and their influence on the reaction mechanism. For instance, different solvents can stabilize the transition states to varying degrees, potentially altering the regioselectivity. Similarly, the choice of base can affect the nucleophilicity of the pyrazole nitrogen atoms.
Coordination Chemistry and Ligand Design with 1 Butyl 3 Methyl 1h Pyrazole Scaffolds
Design and Synthesis of Pyrazole-Derived Ligands
The design of ligands derived from 1-butyl-3-methyl-1H-pyrazole is centered around the strategic introduction of additional donor atoms to create chelating ligands. The pyrazole (B372694) ring itself provides a nitrogen donor atom. By functionalizing the pyrazole scaffold, multidentate ligands can be synthesized, which are capable of forming stable complexes with metal ions.
Common synthetic strategies for producing pyrazole derivatives that can be adapted for this compound include:
Condensation Reactions: A primary method for synthesizing the pyrazole ring itself involves the condensation of a β-diketone with a hydrazine (B178648). For this compound, this would involve the reaction of a pentanedione derivative with butylhydrazine (B1329735).
Functionalization at the C4 and C5 Positions: The pyrazole ring can be further functionalized at the C4 and C5 positions to introduce additional coordinating groups. This can be achieved through various organic reactions, such as formylation, acetylation, or the introduction of Schiff base moieties.
N-alkylation: The synthesis of this compound is achieved through the N-alkylation of 3-methylpyrazole (B28129) with a butyl halide. This straightforward reaction provides the basic scaffold for further ligand design.
While specific synthetic procedures for ligands derived solely from this compound are not extensively documented in publicly available literature, the general principles of pyrazole ligand synthesis are well-established and can be applied to this specific scaffold.
Formation of Coordination Compounds with Transition Metals (e.g., Cu(II), Zn(II), Cd(II), Pb(II), Pd)
Ligands derived from this compound are expected to form stable coordination compounds with a variety of transition metals. The nitrogen atoms of the pyrazole ring act as effective donor sites for metal coordination.
Copper(II) Complexes: Pyrazole-based ligands are known to form a wide range of Cu(II) complexes with diverse geometries, including square planar and octahedral. nih.govnih.gov These complexes often exhibit interesting magnetic and electronic properties.
Zinc(II) and Cadmium(II) Complexes: As d¹⁰ metal ions, Zn(II) and Cd(II) typically form tetrahedral or octahedral complexes with pyrazole-derived ligands. nih.govdaneshyari.com These complexes are often studied for their potential applications in catalysis and as models for biological systems.
Palladium(II) Complexes: Palladium(II) complexes with pyrazole-based ligands are of significant interest in the field of catalysis, particularly for cross-coupling reactions. hu.edu.jonih.gov The electronic properties of the pyrazole ligand can influence the catalytic activity of the palladium center.
Detailed structural and spectroscopic data for complexes specifically containing this compound derived ligands are limited. However, based on the extensive research on analogous pyrazole complexes, it can be inferred that this scaffold would readily coordinate to these transition metals, with the specific properties of the resulting complexes being influenced by the nature of any additional coordinating groups on the ligand.
Binding Properties and Coordination Modes of Pyrazole-Containing Ligands
The this compound moiety offers distinct binding properties. The N2 nitrogen atom of the pyrazole ring is the primary coordination site. The butyl group at the N1 position and the methyl group at the C3 position introduce steric bulk, which can influence the coordination geometry and the number of ligands that can bind to a metal center.
Common coordination modes for pyrazole-based ligands include:
Monodentate Coordination: The pyrazole ring coordinates to a single metal ion through the N2 atom.
Bidentate and Polydentate Coordination: When additional donor atoms are incorporated into the ligand structure, they can chelate to the metal center, forming stable five- or six-membered rings.
Bridging Coordination: In some cases, the pyrazole ligand can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. uninsubria.it
Application in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazolate-based MOFs are known for their high stability. acs.orgdtu.dkresearchgate.net Ligands derived from this compound could serve as linkers in the construction of novel MOFs. The butyl and methyl groups would project into the pores of the framework, influencing the pore size, shape, and surface properties.
Supramolecular assemblies are complex chemical systems held together by non-covalent interactions. Pyrazole derivatives can participate in hydrogen bonding and π-π stacking interactions, making them valuable building blocks for supramolecular chemistry. nih.gov The non-covalent interactions involving the pyrazole ring can direct the self-assembly of complex architectures.
While there are no specific reports on the use of this compound in MOFs or supramolecular assemblies, the fundamental properties of the pyrazole ring suggest its potential in these applications.
Ligand Structure-Activity Relationship in Coordination Complexes
The relationship between the structure of a ligand and the activity of its coordination complex is a fundamental concept in coordination chemistry. For ligands derived from this compound, the following structural features would be expected to influence the properties of the resulting metal complexes:
Steric Hindrance: The butyl and methyl groups introduce steric bulk around the metal center, which can affect the stability of the complex, its coordination number, and its reactivity.
Electronic Effects: The pyrazole ring is an electron-rich heterocycle. Modifications to the pyrazole ring or the introduction of other functional groups can alter the electron density at the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond.
Chelate Ring Size: For multidentate ligands, the size of the chelate ring formed upon coordination is crucial for complex stability. Five- and six-membered chelate rings are generally the most stable.
Catalysis and Reaction Engineering Applications Involving 1 Butyl 3 Methyl 1h Pyrazole Derivatives
Pyrazole (B372694) Derivatives as Ligands in Homogeneous Catalysis
Pyrazole derivatives have been extensively developed as ligands for transition metal complexes in homogeneous catalysis. southwales.ac.ukscispace.com The pyrazole nucleus, an aromatic five-membered N-heterocycle, possesses two adjacent nitrogen atoms that can coordinate with metal centers, forming stable and catalytically active species. nih.gov The ease of functionalization at various positions on the pyrazole ring allows for the fine-tuning of steric and electronic properties of the resulting metal complexes, which is crucial for optimizing catalytic performance. scispace.com
The coordination chemistry of pyrazole ligands is rich and varied. They can act as monodentate ligands or be incorporated into multidentate structures, such as pincer-type ligands, which enhance the stability and reactivity of the catalytic complex. nih.gov Protic pyrazoles (those with an N-H group) are particularly noteworthy for their proton-responsive nature. mdpi.com Coordination to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole N-H proton, enabling metal-ligand cooperation in catalytic cycles. nih.gov This behavior is instrumental in transformations that involve proton transfer steps. nih.govmdpi.com
Researchers have synthesized and characterized a wide range of palladium(II) and platinum(II) mononuclear compounds with pyrazole ligands functionalized with amine chains, demonstrating their versatile coordination behavior. uab.cat Furthermore, copper(II) complexes generated in situ with new tripodal pyrazolyl ligands have been shown to effectively catalyze the oxidation of catechol to o-quinone, with the catalytic activity being dependent on both the ligand structure and the nature of the copper salts used.
Pyrazole-Based Systems in Heterogeneous Catalysis
The integration of pyrazole derivatives into solid supports has led to the development of robust and recyclable heterogeneous catalysts. These systems are advantageous for industrial processes due to their ease of separation from the reaction mixture, thermal stability, and potential for reuse. nih.gov
A significant area of application is in the formation of metal-organic frameworks (MOFs). Pyrazolate-based MOFs containing redox-active metal centers, such as cobalt(II), have been synthesized and shown to be effective in heterogeneous catalytic oxidation reactions. researchgate.net These materials exhibit excellent stability against hydrolytic decomposition and can be easily recovered and reused. researchgate.net For instance, MFU-1, a MOF containing cobalt(II) coordinated by pyrazole ligands, has been used to catalyze the oxidation of various organic substrates using molecular oxygen from the air, mimicking biological processes. researchgate.net
The synthesis of complex heterocyclic scaffolds like pyranopyrazoles has also benefited from pyrazole-based heterogeneous catalysis. nih.gov Various recyclable catalysts, including single, bi-, and tri-metallic materials and nanocomposites, have been employed in one-pot, multicomponent reactions to produce these biologically relevant molecules in high yields. nih.govmdpi.com The use of these green methodologies, combined with recyclable catalysts, represents a sustainable approach to organic synthesis. nih.gov
Applications in C-C Coupling Reactions (e.g., Mizoroki-Heck Reaction)
Pyrazole-derived ligands are highly effective in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) bonds. The Mizoroki-Heck reaction, a powerful tool for creating substituted alkenes from aryl halides and alkenes, has seen significant advancements through the use of pyrazole-based palladium complexes. clockss.orgchim.it
Several palladium(II) complexes with pyridylpyrazole ligands have been successfully used as precatalysts in the Heck reaction between phenyl halides and acrylates. acs.org The substitution at the N1 position of the pyrazole ring significantly influences the catalytic efficiency, with hydroxy-functionalized ligands showing superior performance, even in the challenging coupling of chlorobenzene. acs.org Theoretical studies suggest that the hydroxyl group helps stabilize the cationic intermediate complex, facilitating the reaction. acs.org
The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been explored, demonstrating that the choice of ligand and the protecting group on the pyrazole are critical for achieving high yields. clockss.org For example, using triethyl phosphite, P(OEt)3, as a ligand in combination with a trityl protecting group on the pyrazole nitrogen resulted in an efficient synthesis of 4-alkenyl-1H-pyrazoles. clockss.org Palladium complexes containing N-heterocyclic carbene (NHC) ligands with pyrazolate moieties have also been developed, showing high tolerance for challenging substrates like deactivated aryl chlorides under both conventional and microwave heating. academie-sciences.fr
| Entry | Pyrazole Substrate (Protecting Group) | Alkene | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 95 |
| 2 | 1-Trityl-4-iodo-1H-pyrazole | Ethyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 93 |
| 3 | 1-Trityl-4-iodo-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 95 |
| 4 | 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 88 |
| 5 | 1-(4-Methoxybenzyl)-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 85 |
Pyrazole Scaffold Integration into Organocatalytic Systems
Beyond their role as ligands for metals, pyrazole scaffolds have emerged as effective metal-free organocatalysts. The pyrazole ring can act as a bifunctional catalyst, utilizing both its acidic N-H proton and its basic nitrogen atom to activate substrates and facilitate reactions. rsc.org
Simple pyrazoles have been identified as highly efficient organocatalysts for the C-H carboxylation of terminal alkynes with carbon dioxide (CO₂), a process that is both atom-economical and environmentally relevant. rsc.orgresearchgate.net This organocatalytic system rivals the efficiency of many metal-based catalysts and operates under mild conditions, offering a competitive green alternative for CO₂ conversion. researchgate.net The catalytic cycle involves the pyrazole activating both the alkyne and CO₂, facilitating the formation of propiolic acids. rsc.org
The pyrazole scaffold has also been integrated into more complex organocatalytic systems for asymmetric synthesis. For instance, bifunctional squaramide catalysts incorporating a pyrazole moiety have been developed for enantioselective formal [3+3] annulation reactions. acs.orgacs.org These reactions allow for the highly stereocontrolled construction of densely functionalized tetrahydropyrano[2,3-c]pyrazoles, which are valuable structures in medicinal chemistry. acs.org Similarly, bifunctional thiourea (B124793) catalysts have been used in the asymmetric 1,6-addition of pyrazol-5-ones to produce chiral compounds containing both isoxazole (B147169) and pyrazole moieties with high enantioselectivity. rsc.org
Advanced Materials Science Applications of 1 Butyl 3 Methyl 1h Pyrazole Derivatives
Synthesis of Polymers and Materials with Specific Properties
The stable aromatic core of 1-butyl-3-methyl-1H-pyrazole serves as a robust building block for the synthesis of advanced polymers. While direct polymerization of the parent compound is not typical, its derivatives can be strategically functionalized to act as monomers in various polymerization reactions. By introducing reactive groups such as amino, carboxyl, or hydroxyl moieties onto the pyrazole (B372694) ring or its substituents, these molecules can be incorporated into polymer chains through processes like polycondensation.
For instance, a general approach involves the synthesis of diaminopyrazole derivatives, which can then react with compounds like terephthalaldehyde (B141574) through a polycondensation technique to form a class of thermally stable polyazomethines. Although not specific to this compound, this demonstrates a viable pathway for integrating the pyrazole nucleus into polymer backbones, potentially imbuing the final material with the pyrazole's inherent thermal stability and chemical resistance. The properties of the resulting polymers can be finely tuned by varying the substituents on the pyrazole monomer, opening avenues for materials with tailored electronic, optical, or thermal characteristics.
Development of Chemosensors for Cations and Anions
The pyrazole scaffold is exceptionally well-suited for the design of chemosensors due to the presence of two adjacent nitrogen atoms which can act as effective coordination sites for ions. mdpi.com These nitrogen atoms, one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), make pyrazole derivatives excellent ligands for a variety of metal cations. mdpi.com
Derivatives of this compound can be functionalized with chromophores or fluorophores to create sensitive and selective optical sensors. Upon binding with a target ion, the electronic properties of the sensor molecule are altered, leading to a detectable change in its color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). The sensing mechanism often involves processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Research has demonstrated the development of pyrazole-based fluorescent chemosensors for the selective detection of important metal ions. For example, acylhydrazone derivatives containing a pyridine-pyrazole structure have been engineered to selectively detect Aluminum (Al³⁺) ions with high sensitivity. nih.gov In one case, a sensor exhibited a significant fluorescence increase upon binding with Al³⁺, with a calculated limit of detection (LOD) as low as 4.29 nM. nih.gov Similarly, other pyrazole derivatives have been successfully employed in the detection of Zinc (Zn²⁺) and Copper (Cu²⁺) ions. mdpi.comnih.gov The interaction with Cu(II) ions can cause a quenching of the fluorescence emission, attributed to the coordination of the ion with the pyrazole ring's nitrogen atoms. mdpi.com
| Pyrazole Derivative Class | Target Ion | Sensing Method | Key Finding | Source |
|---|---|---|---|---|
| Acylhydrazone with pyridine-pyrazole | Al³⁺ | Fluorescence Enhancement | High selectivity and a low limit of detection of 4.29 nM. nih.gov | nih.gov |
| Pyridine-pyrazole based | Al³⁺ | Colorimetric & Fluorescent | Effectively and selectively recognized Al³⁺ in a DMSO/H₂O medium. nih.gov | nih.gov |
| Pyrazoline derivatives | Zn²⁺ | Fluorescence | The 2-hydroxyl group on a substituent was found to be crucial for sensing. nih.gov | nih.gov |
| Bis-Schiff base pyrazole derivative (BPPBPA) | Cu²⁺ | Fluorescence Quenching | Coordination of Cu(II) with pyrazole nitrogen atoms leads to quenching. mdpi.com | mdpi.com |
Integration into Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like optical switching and data storage. Organic molecules with extensive π-conjugated systems can exhibit significant NLO properties. Pyrazole derivatives are attractive candidates for NLO applications due to their aromaticity and the ability to create "push-pull" systems by attaching electron-donating and electron-accepting groups to the ring. This molecular design facilitates intramolecular charge transfer, which is a key factor for a high second-order NLO response (measured as first hyperpolarizability, β).
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various pyrazole derivatives. nih.gov These calculations help in designing molecules with optimized characteristics. For instance, studies on pyranopyrazole derivatives have evaluated their polarizability (α) and first hyperpolarizability (β) to identify promising candidates for NLO devices. nih.gov A derivative closely related to the target compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has been identified through experimental and DFT methods as having promising NLO properties.
The tunability of these materials is a significant advantage. Research on pyrazoline derivatives has shown that both the type and position of the electron-accepting group (such as nitrile, -CN, or nitro, -NO2) can dramatically alter the third-order NLO response. ias.ac.in Changing the acceptor part from -CN to -NO2 was found to cause a significant enhancement of the nonlinearity, highlighting the potential for precise molecular engineering to tailor NLO properties for specific applications. ias.ac.in
| Compound/Derivative Class | NLO Property Investigated | Methodology | Key Finding | Source |
|---|---|---|---|---|
| 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine | General NLO properties | Experimental & DFT | Identified as a promising NLO material. | |
| Pyranopyrazole derivatives | Polarizability (α), Hyperpolarizability (β) | DFT (B3LYP/6-31++G(d,p)) | Considered promising candidates for NLO devices due to favorable microscopic NLO behavior. nih.gov | nih.gov |
| Pyrazoline push-pull systems | Third-order NLO response | Third Harmonic Generation (THG) | NLO response is highly dependent on the functionalization of electron-accepting groups (-CN vs. -NO₂). ias.ac.in | ias.ac.in |
Role in Corrosion Inhibition Mechanisms
Pyrazole derivatives have emerged as highly effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl) solutions. enamine.netnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com
The inhibition mechanism involves the interaction between the pyrazole molecule and the metal surface. The nitrogen heteroatoms in the pyrazole ring, with their lone pairs of electrons, and the π-electrons of the aromatic system play a crucial role in the adsorption process. This adsorption can be a mix of physisorption (electrostatic interactions) and chemisorption (covalent bond formation), often described by the Langmuir adsorption isotherm. enamine.netnih.gov
Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have shown that pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govmdpi.com High inhibition efficiencies have been reported for various pyrazole derivatives, often exceeding 90% at millimolar concentrations. For example, a derivative identified as Pyr2 showed an inhibition efficiency of 93.77% for carbon steel in 1 M HCl at a concentration of 10⁻³ M. nih.gov Similarly, the compound ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) achieved an efficiency of 91.8% under similar conditions. enamine.net
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Source |
|---|---|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.1% (Gravimetric) | enamine.net |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8% (Gravimetric) | enamine.net |
| 1-benzyl-5-methyl-N′-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-3-carbohydrazide (Pyr1) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.48% (PDP) | nih.gov |
| 1-benzyl-5-methyl-N'-(1-(4-(dimethylamino)phenyl)ethylidene)-1H-pyrazole-3-carbohydrazide (Pyr2) | Carbon Steel | 1 M HCl | 10⁻³ M | 93.77% (PDP) | nih.gov |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 10⁻³ M | 90.2% | mdpi.com |
Future Directions and Emerging Research Avenues for 1 Butyl 3 Methyl 1h Pyrazole
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of pyrazole (B372694) derivatives is undergoing a significant transformation, with a strong emphasis on developing environmentally benign and efficient methodologies. nih.govbenthamdirect.com Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, prompting the exploration of greener alternatives. benthamdirect.com
Key green chemistry strategies being explored for pyrazole synthesis include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. mdpi.comnih.gov For instance, microwave-assisted multicomponent reactions have been shown to be highly effective in producing pyranopyrazole derivatives. nih.gov Ultrasound has also been employed to promote catalyst-free synthesis of highly substituted pyrazoles in aqueous media. researchgate.net
Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of conventional organic solvents or using water as a green solvent are central tenets of green chemistry. mdpi.comthieme-connect.com Several studies have reported successful pyrazole synthesis under solvent-free conditions or in water, often facilitated by catalysts. thieme-connect.comnih.gov
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials react to form a single product, thereby increasing efficiency and reducing waste. nih.govmdpi.com This approach is particularly valuable for creating structurally diverse pyrazole libraries. mdpi.com
Novel Catalytic Systems: The development of reusable and non-toxic catalysts is a major research focus. This includes the use of heterogeneous catalysts, magnetic nanoparticles, and ionic liquids. nih.govnih.govbohrium.comrsc.org For example, silica-supported acid catalysts have been shown to be effective and recyclable for the synthesis of bioactive pyrazoles. nih.gov
| Method | Key Advantages | Catalyst/Conditions Examples | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Triethylamine, L-tyrosine, SnCl2 | nih.gov |
| Ultrasound-Assisted Synthesis | Energy efficient, catalyst-free options | Aqueous ethanol, Ni-Mg-Fe LDH | researchgate.netbohrium.com |
| Aqueous Synthesis | Environmentally benign, safe | Cetyltrimethylammonium bromide (CTAB), CeO2/SiO2 | thieme-connect.com |
| Solvent-Free Synthesis | Reduced waste, simplified workup | Montmorillonite K10, Silica-supported catalysts | nih.govmdpi.com |
| Multicomponent Reactions | High atom economy, procedural simplicity | Various catalysts, often one-pot | nih.govmdpi.com |
Advanced Characterization Techniques and In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques are playing a pivotal role in elucidating the intricate details of pyrazole synthesis and structure.
Sophisticated Nuclear Magnetic Resonance (NMR) spectroscopy techniques are being employed for detailed structure elucidation of complex pyrazole derivatives. mdpi.com These include a combination of standard and advanced experiments like 1H-13C HMBC, 1H-15N HMBC, and 1H-1H NOESY, which provide unambiguous confirmation of molecular structures. mdpi.com
Furthermore, in situ monitoring of reactions provides real-time data on reaction progress, allowing for precise control and optimization. Flow chemistry, for instance, offers advantages over traditional batch chemistry for studying reaction kinetics. rsc.org By monitoring reactions spatially along a reactor, more precise rate measurements can be obtained, which is particularly useful for fast reactions. rsc.org Transient flow methods have been used to acquire kinetic data for the Knorr pyrazole synthesis, revealing complex reaction pathways, including autocatalysis and unexpected intermediates. rsc.org
High-Throughput Computational Screening and Machine Learning in Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid screening of virtual compound libraries and the prediction of molecular properties. eurasianjournals.com High-throughput virtual screening (HTVS) is being used to identify novel pyrazole-based compounds with specific biological activities. researchgate.net For example, HTVS has been successfully employed to discover new pyrazole-based inhibitors of CDK8, an enzyme implicated in cancer. researchgate.net
The integration of machine learning (ML) with computational chemistry is an emerging trend that holds immense promise for accelerating the design of new pyrazole derivatives. eurasianjournals.com ML algorithms can be trained on existing data to predict the properties and activities of novel compounds, thereby guiding synthetic efforts towards the most promising candidates. Future directions in this field include the development of more accurate force fields and the integration of multi-scale modeling approaches to enhance the predictive power of computational models. eurasianjournals.com
Multifunctional Materials Design Incorporating Pyrazole Scaffolds
The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the design of advanced functional materials. nih.govmdpi.com Research in this area is focused on incorporating pyrazole scaffolds into polymers, nanoparticles, and metal-organic frameworks (MOFs) to create materials with tailored properties.
One area of interest is the development of pyrazole-containing nanoparticles for various applications. For instance, pyrazole-enriched cationic nanoparticles have been synthesized and investigated as potential antibacterial agents. nih.gov The incorporation of pyrazole derivatives into such delivery systems can enhance their therapeutic efficacy. nih.gov The use of magnetic nanoparticles as catalysts in pyrazole synthesis also opens up possibilities for creating novel functional molecular hybrids. bohrium.com
Sustainable Applications in Catalysis and Chemical Processing
The development of sustainable chemical processes is a global priority, and pyrazole derivatives are being explored for their potential roles in green catalysis and processing. nih.gov The versatility of the pyrazole scaffold allows for its incorporation into various catalytic systems.
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst recovery and reuse. nih.gov Silica-supported catalysts containing pyrazole functionalities are being developed for efficient and environmentally friendly organic transformations. nih.gov
Ionic liquids (ILs), which are salts with low melting points, are considered green solvents and catalysts for various chemical reactions. Pyrazole-based ILs are being investigated for their catalytic activity. For example, 1-methylimidazolium (B8483265) trinitromethanide, a nano ionic liquid, has been shown to be an efficient catalyst for the synthesis of pyrazole derivatives under green conditions. rsc.org
Furthermore, photocatalysis using visible light is a sustainable approach for driving chemical reactions. researchgate.net Recent research has demonstrated the use of photocatalysts for the synthesis of 1H-pyrazole-4-carboxamides in an environmentally friendly manner. researchgate.net
| Application Area | Specific Example | Key Sustainability Feature | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Silica-supported acid catalysts for pyrazole synthesis | Catalyst recyclability, reduced waste | nih.gov |
| Ionic Liquids | Nano ionic liquid {[HMIM]C(NO2)3} as a catalyst | Recyclable catalyst, green reaction conditions | rsc.org |
| Photocatalysis | Visible-light-promoted synthesis of 1H-pyrazole-4-carboxamides | Use of renewable energy source (light), mild conditions | researchgate.net |
| Green Solvents | Water as a medium for pyrazole synthesis | Non-toxic, abundant, and safe solvent | thieme-connect.com |
Q & A
Q. How can computational models predict the environmental persistence of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite™ to estimate biodegradation half-lives (e.g., t >60 days suggests high persistence) .
- Metabolic Pathway Simulation : Predict microbial degradation products using BioTransformer 3.0 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
